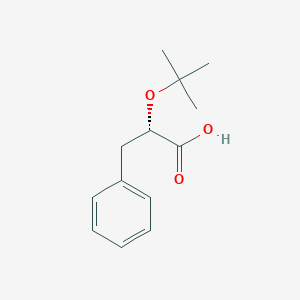
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid typically involves the introduction of the tert-butoxy group into a suitable precursor. One common method is the esterification of a propanoic acid derivative with tert-butyl alcohol under acidic conditions. This can be achieved using a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using flow microreactors. These systems allow for continuous production, improved reaction control, and reduced waste, making them suitable for industrial applications .
化学反応の分析
Types of Reactions
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structural features make it a useful probe in studying biological processes.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid: Unique due to the presence of both tert-butoxy and phenyl groups.
(2S)-2-(tert-butoxy)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.
(2S)-2-(tert-butoxy)-3-ethylpropanoic acid: Contains an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
DSRAXLWJLVSPSD-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


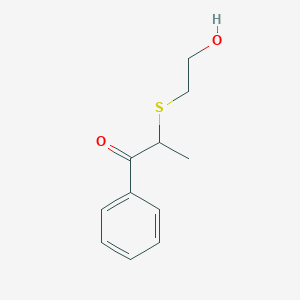
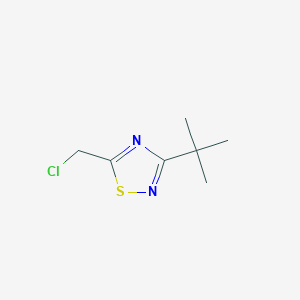
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
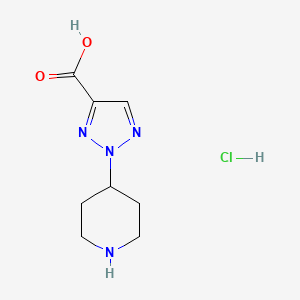
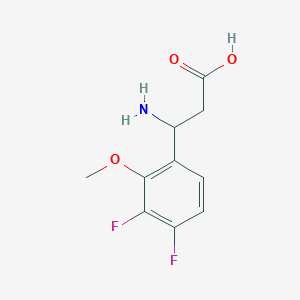
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

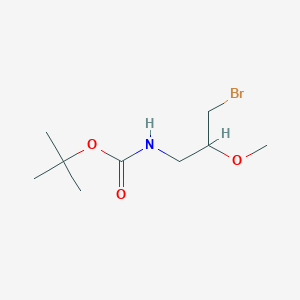
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
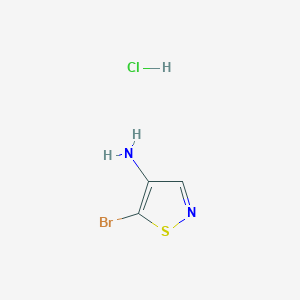

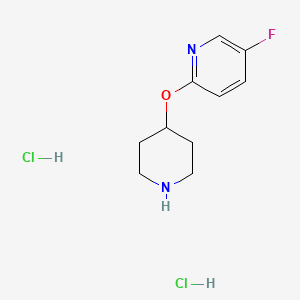
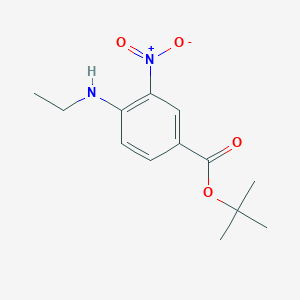
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
